molecular formula C21H26N4O2 B15009276 6-Amino-4-(4-butoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-butoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15009276
M. Wt: 366.5 g/mol
InChI Key: MWTDEAWHGNNZAO-UHFFFAOYSA-N
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Description

6-amino-4-(4-butoxyphenyl)-3-(tert-butyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 6-amino-4-(4-butoxyphenyl)-3-(tert-butyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrano[2,3-c]pyrazole core, followed by the introduction of the butoxyphenyl and tert-butyl groups. The final step involves the introduction of the cyanide group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-amino-4-(4-butoxyphenyl)-3-(tert-butyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The pyrano[2,3-c]pyrazole core can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives with different substituents These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

6-amino-4-(4-butoxyphenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H26N4O2/c1-5-6-11-26-14-9-7-13(8-10-14)16-15(12-22)19(23)27-20-17(16)18(24-25-20)21(2,3)4/h7-10,16H,5-6,11,23H2,1-4H3,(H,24,25)

InChI Key

MWTDEAWHGNNZAO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N

Origin of Product

United States

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